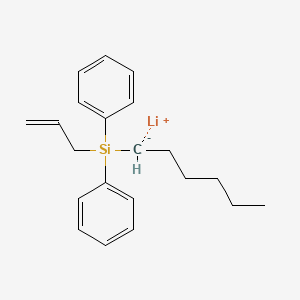

lithium;hexyl-diphenyl-prop-2-enylsilane

Description

Lithium; hexyl-diphenyl-prop-2-enylsilane is an organosilane compound featuring a lithium cation paired with a silane anion containing hexyl (C₆H₁₃), diphenyl (C₆H₅)₂, and prop-2-enyl (allyl, CH₂=CHCH₂) substituents. This compound is notable for its dual functionality in electrochemical and polymerization applications. The hexyl group enhances solubility in nonpolar media, the diphenyl groups contribute to steric stabilization and electronic effects, and the allyl group enables cross-linking under UV or thermal conditions .

Key applications include:

- Battery Technology: As a surface modifier for lithium metal anodes to improve interfacial stability with solid-state electrolytes like LLZO (lithium lanthanum zirconium oxide) .

- Polymer Chemistry: As a functionalizing agent in synthesizing star-shaped copolymers, where it influences molecular weight distribution and end-group efficiency .

Properties

CAS No. |

63452-98-2 |

|---|---|

Molecular Formula |

C21H27LiSi |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

lithium;hexyl-diphenyl-prop-2-enylsilane |

InChI |

InChI=1S/C21H27Si.Li/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h4,7-12,14-17,19H,2-3,5-6,13,18H2,1H3;/q-1;+1 |

InChI Key |

DSQSWARMUPBXDE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCC[CH-][Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hexyl-diphenyl-prop-2-enylsilane typically involves the reaction of hexyl-diphenyl-prop-2-enylsilane with a lithium reagent. One common method is the reaction of hexyl-diphenyl-prop-2-enylsilane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of lithium;hexyl-diphenyl-prop-2-enylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;hexyl-diphenyl-prop-2-enylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Various silanes.

Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Lithium;hexyl-diphenyl-prop-2-enylsilane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of lithium;hexyl-diphenyl-prop-2-enylsilane involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. The hexyl-diphenyl-prop-2-enylsilane moiety can interact with cell membranes and other cellular components, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Performance

Table 1: Structural and Functional Comparison of Lithium Silane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.